8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
This compound belongs to a class of polycyclic heteroaromatic systems characterized by a fused tricyclic scaffold containing seven nitrogen atoms (heptazatricyclo framework). The structure features a central trideca-tetraenone core substituted with a 4-ethylphenyl group at position 8 and a phenyl group at position 10. The presence of multiple nitrogen atoms within the fused ring system imparts significant electron-deficient properties, making it a candidate for applications in materials science (e.g., organic semiconductors) or as a ligand in catalysis . However, direct studies on this specific compound are scarce, and most available data derive from structural analogs or computational predictions.
Properties
Molecular Formula |
C20H17N7O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H17N7O/c1-2-12-8-10-14(11-9-12)18-15-16(13-6-4-3-5-7-13)22-23-19(28)17(15)21-20-24-25-26-27(18)20/h3-11,18H,2H2,1H3,(H,23,28)(H,21,24,26) |
InChI Key |
DSLIXFGRADBOGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=CC=C4)NC5=NN=NN25 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is investigated for its use in materials science, particularly in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 8-(4-ethylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 8-(4-ethylphenyl)-10-phenyl-heptazatricyclo[7.4.0.0³,⁷]trideca-tetraen-13-one, we compare it with structurally related heterocyclic systems documented in the literature. Key differences arise in substituent effects, heteroatom composition, and ring topology:
Table 1: Structural and Functional Comparison
Key Observations:
Heteroatom Influence: The target compound’s heptazatricyclo system (7 N atoms) contrasts with analogs like IIi and IIj (1 N, 2 S), which contain sulfur.
Substituent Effects: The 4-ethylphenyl group in the target compound may enhance lipophilicity compared to the 4-methoxyphenyl or 4-hydroxyphenyl groups in analogs, affecting solubility and intermolecular interactions .
Table 2: Similarity Analysis Using Chemoinformatics Coefficients
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
